![molecular formula C19H19NO5 B2852438 N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 2309803-09-4](/img/structure/B2852438.png)
N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the furan rings. These groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could influence its solubility, while the furan rings could influence its reactivity .Scientific Research Applications
Antibacterial Activity
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds exhibit a wide range of therapeutic advantages, such as antibacterial or antifungal or antiviral .
Anticancer Activity
Furan Schiff base derivatives and its metal complexes behaved as bidentate ligands via azomethine-N and furanyl-O which were the sites potentially responsible for the enhancement of biological activity . These compounds may be attributed to the presence of azomethine nitrogen, C=N, which serves as binding site for metal ions to interact with various biomolecules like proteins and amino acids . Heterocyclic derivatives possessed nitrogen and oxygen atoms as electron donors were heavily studied because of their therapeutic potentials against certain types of tumors .
Synthesis of Highly Functionalized Bis (Furyl)Oxime
An efficient method for the preparation of tetrasubstituted furans, which contains a nitromethyl group at the 4-position, has been developed . The applications of 4- (nitromethyl)furans on the synthesis of highly functionalized bis (furyl)oxime were explored for the first time .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer .
Diuretic Activity
Furan-containing compounds also exhibit diuretic activity .
Muscle Relaxant Activity
Furan-containing compounds are known to have muscle relaxant properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-14-9-13(10-15(11-14)23-2)19(21)20-12-16(17-5-3-7-24-17)18-6-4-8-25-18/h3-11,16H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCWHMYNKVBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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